8-(3-(4-benzylpiperidin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-(4-benzylpiperidin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H32N6O2 and its molecular weight is 448.571. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-(3-(4-benzylpiperidin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , hereafter referred to as compound A , is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of compound A, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
Compound A features a complex structure that includes an imidazopyrine core and a piperidine moiety. The presence of the benzylpiperidine enhances its interaction with various biological targets.
1. Serotonin Receptor Affinity
Research indicates that compound A exhibits significant affinity for the 5-HT6 serotonin receptor . This receptor is implicated in various neurological processes, including cognition and mood regulation. In vitro binding assays demonstrated that compound A binds effectively to the 5-HT6 receptor, suggesting potential applications in treating disorders such as Alzheimer's disease and schizophrenia .
2. Cholinesterase Inhibition
Compound A has also been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases. Inhibition of BChE can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease. Studies reported a moderate inhibitory effect of compound A on BChE activity .
3. Antimicrobial Activity
The antimicrobial properties of related piperidine derivatives have been explored extensively. While specific data on compound A's antimicrobial activity is limited, structural analogs have shown promising results against various bacterial and fungal pathogens. This suggests that compound A may possess similar properties warranting further investigation .
The mechanisms underlying the biological activity of compound A are multifaceted:
- Receptor Modulation : By acting on serotonin receptors, compound A may modulate neurotransmitter release and neuronal excitability.
- Enzyme Interaction : Its inhibition of cholinesterase may lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive functions.
- Potential Antimicrobial Mechanisms : While not directly studied for antimicrobial effects, compounds with similar structures often disrupt bacterial cell membranes or inhibit key metabolic pathways in pathogens.
Table 1: Summary of Biological Activities
Case Study: Cognitive Enhancement
In a study evaluating compounds similar to A for cognitive enhancement in animal models, it was found that those with high affinity for the 5-HT6 receptor improved memory performance significantly. This suggests that compound A could follow suit and be investigated further for its potential in cognitive disorders .
Case Study: Antimicrobial Screening
A set of piperidine derivatives was screened for antimicrobial activity against common pathogens affecting plants. The results indicated that modifications in the piperidine structure significantly influenced antibacterial efficacy. Although direct studies on compound A are lacking, its structural features align with those shown to exhibit antimicrobial properties .
特性
IUPAC Name |
6-[3-(4-benzylpiperidin-1-yl)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O2/c1-18-17-31-21-22(27(2)25(33)28(3)23(21)32)26-24(31)30(18)13-7-12-29-14-10-20(11-15-29)16-19-8-5-4-6-9-19/h4-6,8-9,17,20H,7,10-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTRALLYDWMAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCC(CC4)CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。